molecular formula C10H12N2O4 B3415498 3-Hydroxy-dl-kynurenine CAS No. 2147-61-7

3-Hydroxy-dl-kynurenine

Cat. No.: B3415498
CAS No.: 2147-61-7
M. Wt: 224.21 g/mol
InChI Key: VCKPUUFAIGNJHC-UHFFFAOYSA-N
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Description

3-Hydroxy-dl-kynurenine: is a metabolite of tryptophan, a crucial amino acid in the human body. This compound is known for its role in the kynurenine pathway, which is involved in the metabolism of tryptophan. It is a hydrophilic yellow compound present in the lens of the eye and is synthesized from kynurenine by the action of the enzyme kynurenine 3-monooxygenase .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-dl-kynurenine can be synthesized from kynurenine through the action of the enzyme kynurenine 3-monooxygenase. The reaction involves the hydroxylation of kynurenine at the 3-position .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-dl-kynurenine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

3-Hydroxy-dl-kynurenine exerts its effects primarily through its role in the kynurenine pathway. It acts as an antioxidant, preventing lipid peroxidation in the cerebral cortex. It also modulates synaptic neurotransmission, which is crucial for maintaining neuronal health . The compound’s molecular targets include enzymes involved in the kynurenine pathway, such as kynurenine 3-monooxygenase .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual role as both a metabolite and an antioxidant. Its ability to modulate neurotransmission and prevent lipid peroxidation distinguishes it from other compounds in the kynurenine pathway .

Properties

IUPAC Name

2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKPUUFAIGNJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862009
Record name 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxykynurenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

484-78-6, 2147-61-7
Record name 3-Hydroxykynurenine
Source CAS Common Chemistry
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Record name 3-Hydroxykynurenine
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Record name 3-Hydroxykynurenine
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Record name 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid
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Record name 3-Hydroxy-DL-kynurenine
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Record name 3-HYDROXYKYNURENINE
Source FDA Global Substance Registration System (GSRS)
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Record name Hydroxykynurenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000732
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

217 °C
Record name Hydroxykynurenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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